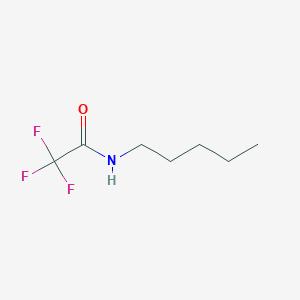
2,2,2-Trifluoro-n-pentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-n-pentylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C7H12F3NO and its molecular weight is 183.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry
TFPA serves as a versatile building block in synthetic organic chemistry. Its trifluoromethyl group enhances lipophilicity, making it useful in the development of novel compounds with improved pharmacological properties. It can participate in various reactions including nucleophilic substitutions and cycloadditions.
| Reaction Type | Example Reaction | Reference |
|---|---|---|
| Nucleophilic Substitution | TFPA with alkyl halides | |
| Cycloaddition | TFPA in [3+2] cycloadditions |
Biology
In biological research, TFPA has been investigated for its potential as an enzyme inhibitor and a modulator of protein interactions. The trifluoromethyl group can enhance binding affinity to biological targets.
- Enzyme Inhibition : Studies indicate that TFPA can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
- Protein Modification : TFPA's ability to form covalent bonds with nucleophilic sites on proteins allows it to modify protein functions effectively.
Medicine
TFPA is being explored for its potential as a pharmaceutical intermediate in drug design. Its unique structure may lead to the development of new drugs targeting various diseases.
- Anticancer Activity : Preliminary studies have shown that TFPA can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival.
- Antimicrobial Properties : TFPA has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
Industry
In industrial applications, TFPA is utilized in the production of specialty chemicals and materials with unique properties due to its fluorinated structure.
- Specialty Chemicals : TFPA is used in the synthesis of fluorinated polymers and surfactants, which are valuable in various industrial processes.
Case Study 1: Anticancer Properties
A study evaluated the effects of TFPA on breast cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis through activation of caspase pathways. The results indicated that TFPA could be a promising candidate for further development as an anticancer therapeutic.
Case Study 2: Enzyme Inhibition
Research focused on the inhibitory effects of TFPA on specific metabolic enzymes revealed that it could effectively reduce enzyme activity linked to metabolic disorders, suggesting potential applications in treating conditions such as diabetes.
Propriétés
Numéro CAS |
14618-15-6 |
|---|---|
Formule moléculaire |
C7H12F3NO |
Poids moléculaire |
183.17 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-pentylacetamide |
InChI |
InChI=1S/C7H12F3NO/c1-2-3-4-5-11-6(12)7(8,9)10/h2-5H2,1H3,(H,11,12) |
Clé InChI |
RMWWLGNPNBPNDO-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C(F)(F)F |
SMILES canonique |
CCCCCNC(=O)C(F)(F)F |
Synonymes |
2,2,2-Trifluoro-N-pentylacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















